molecular formula C9H10N2O3S B12865334 n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea

n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea

Cat. No.: B12865334
M. Wt: 226.25 g/mol
InChI Key: ZMZDKHCLDXKEGB-UHFFFAOYSA-N
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Description

n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea is a sophisticated acyl thiourea derivative designed for advanced research applications. As part of the versatile thiourea family, this compound is a privileged scaffold in medicinal chemistry due to its ability to establish stable hydrogen bonds with biological targets, a feature critical for molecular recognition and inhibitor design . Acyl thioureas like this one are extensively investigated as key precursors for synthesizing diverse heterocyclic compounds, which are core structures in many pharmaceuticals . The presence of multiple coordination sites, including sulfur, oxygen, and nitrogen atoms, makes it an excellent ligand for constructing transition metal complexes with potential applications in catalysis and materials science . In pharmacological research, thiourea derivatives demonstrate a wide spectrum of biological activities. They serve as potent molecular frameworks in the development of antitumor agents, often functioning as kinase inhibitors that disrupt critical signaling pathways in cancer cells . Furthermore, these compounds exhibit significant antimicrobial, antifungal, and antioxidant properties, making them valuable for infectious disease and oxidative stress research . The specific substitution pattern on the phenyl ring in this compound further enhances its potential as a chemosensor for ion recognition and its utility in developing novel polymers and flame retardants . This reagent is provided exclusively for research purposes in these and other exploratory investigations.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

3-hydroxy-5-(methylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C9H10N2O3S/c1-10-9(15)11-6-2-5(8(13)14)3-7(12)4-6/h2-4,12H,1H3,(H,13,14)(H2,10,11,15)

InChI Key

ZMZDKHCLDXKEGB-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=CC(=CC(=C1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxybenzoic acid.

    Introduction of the Methylcarbamothioyl Group: This can be achieved by reacting 3-hydroxybenzoic acid with methyl isothiocyanate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various amines, nucleophiles.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-[(methylcarbamothioyl)amino]benzoic acid.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has demonstrated that thiourea derivatives, including n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea, exhibit potent anticancer properties. For instance, studies indicate that certain thiourea derivatives show significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. These compounds often outperform standard chemotherapeutic agents such as doxorubicin in terms of efficacy .

Antimicrobial Properties
Thioureas are recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against a range of pathogens, including bacteria and fungi. Specific derivatives have shown promising results against strains like E. coli and Staphylococcus aureus, highlighting their potential as new antimicrobial agents in the face of rising antibiotic resistance .

Anti-inflammatory Effects
The anti-inflammatory properties of thiourea derivatives have also been investigated. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their usefulness in treating inflammatory diseases .

Agricultural Applications

Fungicides and Herbicides
this compound derivatives have been explored as potential fungicides and herbicides. Research indicates that certain thiourea-based compounds exhibit effective antifungal activity against agricultural pathogens such as A. niger and herbicidal action against Amaranthus retroflexus, making them candidates for sustainable agricultural practices .

Material Science Applications

Coordination Chemistry
Thioureas serve as important ligands in coordination chemistry, facilitating the formation of metal complexes with desirable properties. These complexes can be utilized in catalysis, photodegradation of pollutants, and as sensors for environmental monitoring .

Polymer Science
The incorporation of thiourea derivatives into polymer matrices enhances the thermal stability and mechanical properties of materials. Their use as flame retardants and thermal stabilizers is gaining attention due to their ability to improve the safety profiles of various polymers .

Case Studies

Study Focus Findings
Anticancer Study Evaluation of cytotoxicity against cancer cell linesSignificant cytotoxic effects observed with IC50 values lower than doxorubicin
Antimicrobial Activity Testing against bacterial strainsEffective against E. coli and S. aureus, demonstrating potential as an alternative antimicrobial agent
Agricultural Application Assessment as a fungicideEffective inhibition of fungal growth in crops, suggesting utility in sustainable agriculture practices

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The methylcarbamothioyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s hydroxy-carboxy-phenyl moiety distinguishes it from simpler thioureas like M1 and M2 (amino acid-linked thioureas). These derivatives exhibit enhanced anti-amoebic activity due to hydrophilic amino acid groups, which improve receptor targeting . Similarly, the hydroxy and carboxy groups in n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea likely contribute to its solubility and interaction with membrane transport proteins, a mechanism proposed for other thioureas .

In contrast, urea analogues (e.g., compound 13b with a phenyl group) demonstrate higher activity (76.3%) compared to their thiourea counterparts (e.g., 14e , 49.7%) in electrochemical applications . This disparity suggests that the sulfur atom in thioureas may reduce electron-donating capacity compared to urea’s oxygen, affecting redox activity.

Electrochemical and Chemical Reactivity

Table 2: Activity of Urea vs. Thiourea Analogues (Substituent Effects)

Substituent Urea Analogue Activity (%) Thiourea Analogue Activity (%)
Phenyl (e.g., 13b) 76.3 49.7 (14e)
p-Tolyl (e.g., 13d) 20.1 19.2 (14f)
p-Methoxyphenyl 12.6 13.3 (14g)

Data from indicates that electron-rich substituents (e.g., methoxy) reduce activity in both urea and thiourea systems. The lower activity of thioureas compared to ureas may stem from sulfur’s larger atomic radius, which weakens hydrogen bonding and electron transfer .

Key Research Findings

  • Hydrophilicity and Selectivity: The hydroxy-carboxy-phenyl group likely enhances solubility and receptor targeting, similar to amino acid-thiourea conjugates .
  • Backbone Effects : Thioureas generally exhibit lower electrochemical activity than ureas due to sulfur’s electronic properties, but their biological efficacy can be superior with optimized substituents .
  • Substituent Synergy : Polar groups (e.g., -OH, -COOH) mitigate thiourea’s inherent hydrophobicity, improving membrane penetration and interaction with transport proteins .

Biological Activity

n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial, anticancer, and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the thiourea class, characterized by the presence of a thiourea functional group (R1R2N=C(S)NHR3). The specific substitution with a hydroxyl and carboxylic acid group on the phenyl ring contributes to its biological properties.

Antibacterial Activity

Research has shown that thiourea derivatives exhibit significant antibacterial effects. For instance, this compound was tested against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone, with inhibition zones measuring up to 30 mm against some strains .

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Anticancer Activity

This compound has shown promising anticancer activity in various studies. Its mechanism involves targeting specific molecular pathways that regulate cell proliferation and apoptosis. In vitro studies demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines, including those related to breast and prostate cancers .

Case Study: Breast Cancer Cell Line (MCF-7)

In a recent study, the compound was tested on MCF-7 cells, a model for breast cancer. The results indicated that treatment led to significant cell death, with an IC50 value of approximately 1.5 µM. Furthermore, flow cytometry analysis revealed an increase in cells arrested in the S phase of the cell cycle, suggesting that apoptosis was induced by the compound .

Anti-inflammatory Activity

The anti-inflammatory properties of thiourea derivatives have also been documented. This compound exhibited inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins due to the presence of hydroxyl and carboxylic groups. This property enhances its interaction with enzymes involved in critical biological pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea, and how can purity be optimized?

  • Synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of methylamine with 5-hydroxy-3-carboxybenzenethiol under acidic conditions to form the thiourea backbone.
  • Step 2 : Purification via recrystallization from ethanol/water mixtures to remove unreacted precursors and byproducts.
  • Characterization : Confirm purity using 1^1H/13^{13}C NMR, FT-IR (e.g., C=S stretch at ~1250 cm1^{-1}), and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • Spectroscopy :

  • NMR : Detect hydrogen bonding interactions between the thiourea NH groups and the phenolic hydroxyl/carboxylic acid moieties.
  • FT-IR : Identify functional groups (e.g., C=O, -OH, C=S).
    • Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement, focusing on hydrogen-bonding networks and planar geometry of the thiourea core .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Thiourea derivatives are generally soluble in polar solvents (water, ethanol, DMSO). For this compound:

  • Hydroxy and carboxy groups enhance water solubility, while the aromatic ring may reduce it.
  • Pre-screen solubility in ethanol-water gradients (e.g., 30–70% ethanol) to optimize reaction conditions .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with cancer-related enzymes?

  • Methodology :

  • Target Selection : Prioritize enzymes like tyrosine phosphatases (PTPs) or kinases implicated in breast/prostate cancer.
  • Docking Software : Use AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonds between the thiourea NH groups and catalytic residues.
  • Validation : Compare results with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activities of thiourea derivatives?

  • Cross-Validation :

  • Use orthogonal assays (e.g., in vitro enzyme inhibition vs. cell viability assays).
  • Assess compound stability under assay conditions (e.g., pH, temperature).
    • Purity Checks : Employ HPLC-MS to rule out degradation products.
    • Example: Discrepancies in anticancer activity may arise from variations in cell line sensitivity or redox conditions .

Q. How can this compound be optimized for selective phosphate sorption in environmental applications?

  • Design : Incorporate the thiourea moiety into polymer flocculants (e.g., polyacrylamide) to enhance phosphate selectivity via hydrogen bonding.
  • Performance Testing : Evaluate sorption efficiency (e.g., 43% phosphate removal in preliminary studies) using ICP-OES and compare with control polymers .

Q. What challenges arise when using thiourea derivatives as ligands in metal complexes, and how can they be addressed?

  • Challenges :

  • Lability : Thiourea ligands may dissociate under acidic or oxidizing conditions.
  • Toxicity : Metal complexes may require rigorous cytotoxicity screening.
    • Solutions :
  • Modify ligand structure (e.g., introduce electron-withdrawing groups) to enhance stability.
  • Use chelating agents like EDTA to mitigate off-target metal interactions .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential dust formation.
  • Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to REACH and OSHA regulations .

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